Cas no 1379077-97-0 (3,6-Dimethoxy-2-fluorobenzamide)

3,6-Dimethoxy-2-fluorobenzamide Chemical and Physical Properties
Names and Identifiers
-
- 3,6-Dimethoxy-2-fluorobenzamide
-
- Inchi: 1S/C9H10FNO3/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,1-2H3,(H2,11,12)
- InChI Key: QTAFGSQYERBLLO-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1C(N)=O)OC)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 212
- Topological Polar Surface Area: 61.6
- XLogP3: -0.1
3,6-Dimethoxy-2-fluorobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR022IB0-500mg |
2-Fluoro-3,6-dimethoxybenzamide |
1379077-97-0 | 95% | 500mg |
$668.00 | 2025-02-13 | |
Aaron | AR022IB0-250mg |
2-Fluoro-3,6-dimethoxybenzamide |
1379077-97-0 | 95% | 250mg |
$588.00 | 2025-02-13 | |
Alichem | A015002426-500mg |
3,6-Dimethoxy-2-fluorobenzamide |
1379077-97-0 | 97% | 500mg |
798.70 USD | 2021-06-21 | |
Alichem | A015002426-1g |
3,6-Dimethoxy-2-fluorobenzamide |
1379077-97-0 | 97% | 1g |
1,445.30 USD | 2021-06-21 | |
Alichem | A015002426-250mg |
3,6-Dimethoxy-2-fluorobenzamide |
1379077-97-0 | 97% | 250mg |
494.40 USD | 2021-06-21 |
3,6-Dimethoxy-2-fluorobenzamide Related Literature
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
Additional information on 3,6-Dimethoxy-2-fluorobenzamide
Introduction to 3,6-Dimethoxy-2-fluorobenzamide (CAS No. 1379077-97-0)
3,6-Dimethoxy-2-fluorobenzamide is a fluorinated benzamide derivative with significant potential in the field of pharmaceutical research and development. This compound, identified by its Chemical Abstracts Service (CAS) number 1379077-97-0, has garnered attention due to its unique structural properties and its promising applications in medicinal chemistry. The presence of both methoxy and fluoro substituents on the benzene ring imparts distinct electronic and steric effects, making it a valuable scaffold for designing novel bioactive molecules.
The benzamide moiety is a well-documented pharmacophore in drug discovery, known for its role in modulating various biological pathways. By incorporating fluorine at the 2-position, the compound achieves enhanced metabolic stability and improved binding affinity to biological targets. This modification is particularly crucial in the development of small-molecule inhibitors targeting enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegeneration.
In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their ability to improve drug-like properties such as lipophilicity, solubility, and bioavailability. 3,6-Dimethoxy-2-fluorobenzamide exemplifies this trend, as it combines the benefits of methoxy groups, which enhance solubility and metabolic stability, with the fluorine atom, which enhances binding interactions with biological targets. These features make it an attractive candidate for further exploration in structure-activity relationship (SAR) studies.
One of the most compelling aspects of 3,6-Dimethoxy-2-fluorobenzamide is its potential as a precursor for more complex derivatives. Researchers have leveraged this compound to develop novel analogs with enhanced pharmacological profiles. For instance, modifications at the amide bond or the positions of the methoxy and fluoro groups have led to compounds with improved efficacy and reduced toxicity. Such derivatives are being evaluated in preclinical studies for their potential therapeutic applications.
The synthesis of 3,6-Dimethoxy-2-fluorobenzamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore its versatility as a building block in medicinal chemistry.
Recent advancements in computational chemistry have further enhanced the understanding of 3,6-Dimethoxy-2-fluorobenzamide's interactions with biological targets. Molecular docking studies have revealed that this compound can bind effectively to enzymes such as kinases and proteases, which are overexpressed in various diseases. Additionally, computational modeling has been used to predict optimal analogs with improved binding affinities and selectivity. These insights are guiding experimental efforts toward developing next-generation therapeutics.
The pharmaceutical industry has shown particular interest in 3,6-Dimethoxy-2-fluorobenzamide due to its potential as an intermediate in drug development pipelines. Its unique structural features make it suitable for targeting a wide range of diseases, including those associated with abnormal protein-protein interactions or enzyme dysfunction. As research continues to uncover new therapeutic opportunities, compounds like 3,6-Dimethoxy-2-fluorobenzamide are expected to play a pivotal role in addressing unmet medical needs.
From a regulatory perspective, 3,6-Dimethoxy-2-fluorobenzamide (CAS No. 1379077-97-0) must comply with stringent quality control measures to ensure safety and efficacy in pharmaceutical applications. Manufacturers adhere to Good Manufacturing Practices (GMP) to guarantee consistency and purity throughout production processes. Furthermore, rigorous analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to verify the compound's identity and purity before it is used in further research or clinical trials.
The future prospects of 3,6-Dimethoxy-2-fluorobenzamide are bright, with ongoing research aimed at expanding its therapeutic applications. Innovations in synthetic chemistry continue to unlock new possibilities for modifying this scaffold into more potent and selective drug candidates. Additionally, collaborations between academia and industry are fostering interdisciplinary approaches that leverage cutting-edge technologies to accelerate drug discovery efforts.
In conclusion,3,6-Dimethoxy-2-fluorobenzamide represents a significant advancement in pharmaceutical research due to its unique structural features and versatile applications. Its role as a key intermediate in drug development underscores its importance in addressing various diseases through innovative chemical solutions. As scientific understanding evolves,3,6-Dimethoxy-2-fluorobenzamide will undoubtedly continue to be at the forefront of medicinal chemistry innovation.
1379077-97-0 (3,6-Dimethoxy-2-fluorobenzamide) Related Products
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 157047-98-8(Benzomalvin C)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)




